molecular formula C15H24F6O2 B13732660 cis-Cyclododecanemethanol, 2-hydroxy-alpha,alpha-bis(trifluoromethyl)- CAS No. 34844-40-1

cis-Cyclododecanemethanol, 2-hydroxy-alpha,alpha-bis(trifluoromethyl)-

Cat. No.: B13732660
CAS No.: 34844-40-1
M. Wt: 350.34 g/mol
InChI Key: NTSJAHWLRPOMME-NEPJUHHUSA-N
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Description

(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a cyclododecane ring and a hexafluoro-hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclododecane and hexafluoroacetone as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the addition of the hexafluoro-hydroxypropan-2-yl group to the cyclododecane ring.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: The compound can modulate various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclohexanol: A similar compound with a cyclohexane ring instead of a cyclododecane ring.

    (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclooctanol: A similar compound with a cyclooctane ring.

Uniqueness

The uniqueness of (1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol lies in its larger cyclododecane ring, which can confer different steric and electronic properties compared to its smaller-ring analogs. This can result in distinct reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

34844-40-1

Molecular Formula

C15H24F6O2

Molecular Weight

350.34 g/mol

IUPAC Name

(1S,2R)-2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclododecan-1-ol

InChI

InChI=1S/C15H24F6O2/c16-14(17,18)13(23,15(19,20)21)11-9-7-5-3-1-2-4-6-8-10-12(11)22/h11-12,22-23H,1-10H2/t11-,12+/m1/s1

InChI Key

NTSJAHWLRPOMME-NEPJUHHUSA-N

Isomeric SMILES

C1CCCCC[C@@H]([C@@H](CCCC1)C(C(F)(F)F)(C(F)(F)F)O)O

Canonical SMILES

C1CCCCCC(C(CCCC1)C(C(F)(F)F)(C(F)(F)F)O)O

Origin of Product

United States

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